[1-(2,5-Difluorophenyl)cyclopropyl]amine hydrochloride
Overview
Description
Scientific Research Applications
Hydrolytic Resolution for Ticagrelor Synthesis
An efficient hydrolytic resolution process involving trans-2-(3,4-difluorophenyl)cyclopropyl azolides, a key building block for Ticagrelor synthesis, was developed. This process utilizes immobilized Candida antarctica lipase B (CALB) in methyl tert-butyl ether, showcasing significant improvements in enzyme activity and enantioselectivity. This method demonstrates the potential for synthesizing optically pure 2-phenylcyclopropane-1-carboxylic acids containing derivatives, which are crucial in medicinal chemistry (Xin-yu Wang, Jia-xin Liu, & S. Tsai, 2019).
Aminolysis for Nitrogen-containing Compounds
The aminolysis of 6-[1-(2,6-difluorophenyl)cyclopropyl]-5-methyl-2-(nitroamino)pyrimidin-4(3H)-one with various amines demonstrated successful reactions under specific conditions. This process is essential for producing nitrogen-containing compounds, which are significant in pharmaceutical applications. The reaction medium's high dielectric permittivity and the unshielded nature of the amino group in the reagent are crucial for successful aminolysis (I. Novakov et al., 2017).
Cyclopropanation Reactions
Cyclopropanation reactions involving dimethylzinc-mediated additions of alkenylzirconocenes to aldimines were explored, leading to the formation of allylic amine and C-cyclopropylalkylamine compounds. These reactions are noteworthy for their high yield and excellent diastereoselectivities, offering a novel methodology for synthesizing complex amines and cyclopropane derivatives (P. Wipf, C. Kendall, & Corey R. J. Stephenson, 2003).
Copper-Catalyzed Cyclopropylation
A scalable Chan-Lam cyclopropylation reaction was developed for the synthesis of cyclopropyl aryl ethers and cyclopropyl amine derivatives. This method is catalyzed by Cu(OAc)2 and employs atmospheric oxygen as the terminal oxidant, highlighting an operationally convenient approach for preparing small molecules containing cyclopropane-heteroatom linkages, which are prevalent in medicinal chemistry (J. Derosa et al., 2018).
Properties
IUPAC Name |
1-(2,5-difluorophenyl)cyclopropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N.ClH/c10-6-1-2-8(11)7(5-6)9(12)3-4-9;/h1-2,5H,3-4,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWFPMFGBBLPNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C=CC(=C2)F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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